molecular formula C13H19N3OS B4609847 N-ethyl-2-(4-isopropylbenzoyl)hydrazinecarbothioamide

N-ethyl-2-(4-isopropylbenzoyl)hydrazinecarbothioamide

Cat. No.: B4609847
M. Wt: 265.38 g/mol
InChI Key: YCOLFQXKFCPZCE-UHFFFAOYSA-N
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Description

N-ethyl-2-(4-isopropylbenzoyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C13H19N3OS and its molecular weight is 265.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.12488341 g/mol and the complexity rating of the compound is 286. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Novel Compound Synthesis : Research has been conducted on synthesizing novel bioactive thiazole derivatives, including compounds structurally related to N-ethyl-2-(4-isopropylbenzoyl)hydrazinecarbothioamide. These compounds demonstrate significant binding with SS-DNA, suggesting potential applications in genetic studies and pharmaceutical developments. The antimicrobial and anti-cancer activities of these derivatives have been evaluated, with some showing remarkable efficacy against both examined microbes and cancer cells (Farghaly et al., 2020).

  • Corrosion Inhibition : Another study presents the synthesis of environmentally benign corrosion inhibitors, showcasing their protective ability against the corrosion of mild steel in acidic medium. This research highlights the role of similar compounds in industrial applications, particularly in enhancing the longevity and durability of metal structures (Singh et al., 2021).

Biological Evaluation

  • Antimicrobial and Antitumor Activities : Compounds structurally related to this compound have been evaluated for their antimicrobial and antitumor activities. A study on thiazole fused thiosemicarbazones, for example, revealed that certain derivatives are potent against the S. aureus bacterial strain. Molecular docking studies further validate these experimental results, indicating the potential of these compounds in developing new antibiotics or cancer therapies (Prajapati et al., 2019).

  • Anticancer Properties : The synthesis and cytotoxicity evaluation of novel thiazoles and thiadiazoles incorporating triazole moiety have shown promising antitumor activity against human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines. These findings suggest the potential of such compounds in cancer treatment, highlighting the importance of further research in this area (Gomha et al., 2015).

Antioxidant and Antidiabetic Activities

  • Hypoglycemic Activity : Certain carbothioamides and related 1,2,4-thiodiazolidines have been studied for their hypoglycemic activity. The research found that specific derivatives significantly lowered mean blood sugar levels in diabetic rats, indicating potential applications in the treatment of diabetes (Chaubey & Pandeya, 1989).

Properties

IUPAC Name

1-ethyl-3-[(4-propan-2-ylbenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3OS/c1-4-14-13(18)16-15-12(17)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,17)(H2,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOLFQXKFCPZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.